molecular formula C11H9FN4O B6123102 1-(4-Fluorophenyl)-3-pyrazin-2-ylurea

1-(4-Fluorophenyl)-3-pyrazin-2-ylurea

Cat. No.: B6123102
M. Wt: 232.21 g/mol
InChI Key: MDFUPRAKDIDHQG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-pyrazin-2-ylurea is a urea derivative featuring a 4-fluorophenyl group attached to one urea nitrogen and a pyrazine ring at the other. Urea derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-pyrazin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O/c12-8-1-3-9(4-2-8)15-11(17)16-10-7-13-5-6-14-10/h1-7H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFUPRAKDIDHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824031
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-pyrazin-2-ylurea typically involves the reaction of 4-fluoroaniline with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-pyrazin-2-ylurea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-pyrazin-2-ylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-pyrazin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Chalcone Derivatives

Chalcones with α,β-unsaturated ketones and fluorophenyl substituents (e.g., compounds 2j, 2h, 2n, 2p) were studied for inhibitory activity (IC50 values). Key findings include:

  • Compound 2j : IC50 = 4.70 μM (substituted with bromine on ring A and fluorine on ring B) .
  • Substitution Trends : Electronegative groups (e.g., Br, F) enhance activity compared to methoxy or chlorine substituents. For example, replacing bromine (2j) with chlorine (2h) increased IC50 to 13.82 μM .
Table 1: Chalcone Derivatives and Activity
Compound Ring A Substituents Ring B Substituents IC50 (μM)
Cardamonin o-OH, p-OH None 4.35
2j o-OH, m-I, p-Br p-F 4.70
2h o-OH, m-I, p-Cl p-OCH3 13.82
2n o-OH, m-I, p-OCH3 p-F 25.07

Comparison: Unlike chalcones, 1-(4-Fluorophenyl)-3-pyrazin-2-ylurea lacks the α,β-unsaturated ketone but retains the fluorophenyl group.

Pyridopyrazine Derivatives

The pyridopyrazine derivative 3-(4-fluorophenyl)-2-(pyridin-4-yl)pyrido[2,3-b]pyrazine () shares structural motifs with the target compound:

  • Planarity : The pyridopyrazine core and fluorophenyl group form dihedral angles of 34.67° and 52.24° with adjacent rings, influencing molecular packing .

Comparison : The urea group in this compound may introduce greater conformational flexibility compared to the rigid pyridopyrazine scaffold, affecting both solubility and target engagement.

Thiazolylhydrazones and Piperazine Derivatives

describes thiazolylhydrazones synthesized from 1-(4-fluorophenyl)piperazine. These compounds feature:

  • Key Substituents : Piperazine and fluorophenyl groups linked via aldehyde intermediates .

Comparison : The urea derivative replaces the hydrazone moiety with a urea linker, which could alter electronic properties and metabolic stability.

Isostructural Fluorophenyl Compounds

Compounds 4 and 5 () are isostructural thiazoles with fluorophenyl and chlorophenyl groups. Their crystallographic data reveal:

  • Planarity : Near-planar conformations except for one perpendicular fluorophenyl group.
  • Packing : Similar crystal packing despite halogen differences (Cl vs. F), suggesting fluorophenyl derivatives adapt well to solid-state environments .

Comparison : The urea compound’s ability to form hydrogen bonds via NH groups may lead to distinct crystal packing or solubility profiles compared to halogenated thiazoles.

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